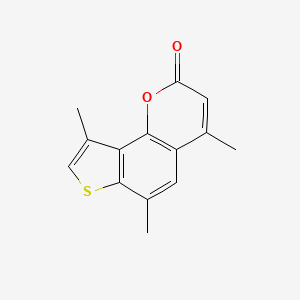
2,3,5,6,8,10-Hexathiaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6,8,10-Hexathiaundecane is an organic compound characterized by the presence of six sulfur atoms within its molecular structure. This compound belongs to the class of organosulfur compounds, which are known for their diverse chemical properties and applications. The unique arrangement of sulfur atoms in this compound imparts distinct chemical reactivity and potential for various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,10-Hexathiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method is the condensation of dithiols with suitable electrophiles, such as alkyl halides, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3,5,6,8,10-Hexathiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. The reactions are typically carried out at moderate temperatures in the presence of a solvent such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonate esters as electrophiles, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioethers, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,6,8,10-Hexathiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, including lubricants, surfactants, and polymer additives.
作用機序
The mechanism by which 2,3,5,6,8,10-Hexathiaundecane exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, proteins, and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the stability of biological macromolecules.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrathiaheptane: A related compound with four sulfur atoms, known for its use in similar chemical and industrial applications.
2,3,5,6,8,10-Hexathiadecane: Another sulfur-rich compound with a longer carbon chain, offering different physical and chemical properties.
Uniqueness
2,3,5,6,8,10-Hexathiaundecane stands out due to its specific arrangement of sulfur atoms, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over sulfur chemistry, such as in the synthesis of complex organosulfur compounds and in catalytic processes.
特性
CAS番号 |
423765-80-4 |
|---|---|
分子式 |
C5H12S6 |
分子量 |
264.6 g/mol |
IUPAC名 |
[(methyldisulfanyl)methyldisulfanyl]methylsulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C5H12S6/c1-6-3-8-4-10-11-5-9-7-2/h3-5H2,1-2H3 |
InChIキー |
FYYGDECIEDGXHY-UHFFFAOYSA-N |
正規SMILES |
CSCSCSSCSSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


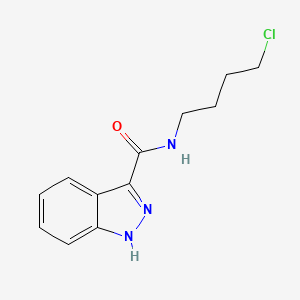
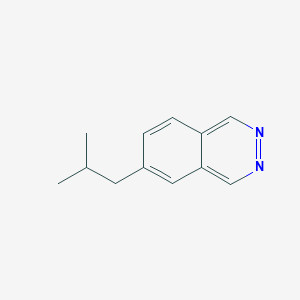
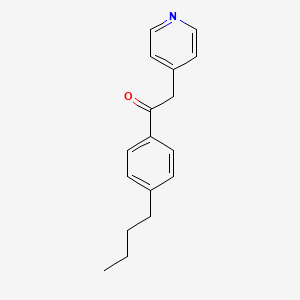
![2,6-Bis{[4-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14240048.png)

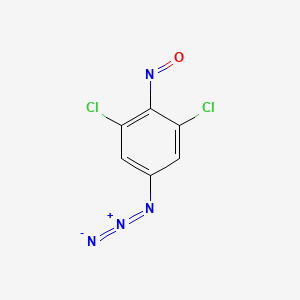
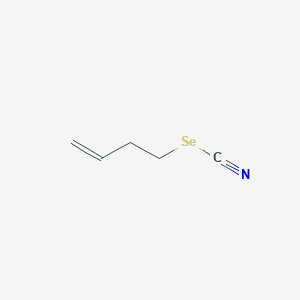
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
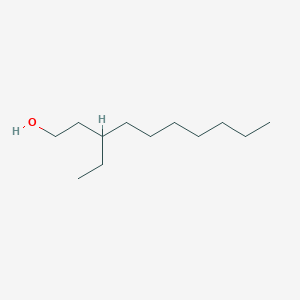

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
